molecular formula C15H14Cl2N4O4S B5699782 [(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetate

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetate

Cat. No.: B5699782
M. Wt: 417.3 g/mol
InChI Key: XXMHSJSCGWLLJU-UHFFFAOYSA-N
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Description

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridine ring, a dichlorophenyl group, and a sulfonyl-methylamino moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine derivative, followed by the introduction of the dichlorophenyl group through a sulfonylation reaction. The final step involves the formation of the amino-methylidene linkage under controlled conditions, often using a base-catalyzed condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino-methylidene linkage, leading to the formation of imine derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.

    Substitution: The pyridine ring and the dichlorophenyl group can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Imine derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted pyridine and dichlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs targeting specific enzymes or receptors. Studies may focus on its interactions with biological macromolecules and its effects on cellular processes.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of [(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric regulation. The pathways involved can include signal transduction cascades, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • [(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-[(2,4-dichlorophenyl)sulfonyl-methylamino]acetate
  • [(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-[(2,6-dichlorophenyl)sulfonyl-methylamino]acetate

Uniqueness

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetate is unique due to the specific positioning of the pyridine and dichlorophenyl groups, which can influence its reactivity and interaction with other molecules. This distinct structure allows for unique applications and properties compared to its analogs.

Properties

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N4O4S/c1-21(26(23,24)13-7-11(16)4-5-12(13)17)9-14(22)25-20-15(18)10-3-2-6-19-8-10/h2-8H,9H2,1H3,(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMHSJSCGWLLJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)ON=C(C1=CN=CC=C1)N)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC(=O)O/N=C(/C1=CN=CC=C1)\N)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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